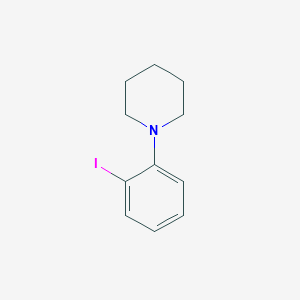
1-(2-Iodophenyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Iodophenyl)piperidine is a chemical compound with the molecular formula C11H14IN. It is a derivative of piperidine, a six-membered heterocyclic amine, where an iodine atom is attached to the phenyl ring at the ortho position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Iodophenyl)piperidine can be synthesized through several methods. One common approach involves the reaction of 2-iodoaniline with piperidine under specific conditions. The reaction typically requires a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient processes. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Iodophenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding piperidinone derivatives.
Reduction: Reduction reactions can convert the iodine substituent to other functional groups.
Substitution: The iodine atom can be substituted with other nucleophiles through reactions like the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Sodium chlorite under a CO2 atmosphere.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Boronic acids or esters in the presence of a palladium catalyst for Suzuki-Miyaura coupling
Major Products:
Oxidation: Piperidinone derivatives.
Reduction: Various substituted piperidines.
Substitution: Biaryl compounds.
Aplicaciones Científicas De Investigación
1-(2-Iodophenyl)piperidine has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Explored as a building block for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials and chemical processes
Mecanismo De Acción
The mechanism of action of 1-(2-Iodophenyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, piperidine derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation . The exact pathways and molecular targets can vary based on the specific derivative and its intended use .
Comparación Con Compuestos Similares
1-(4-Iodophenyl)piperidine: Similar structure but with the iodine atom at the para position.
Piperidine: The parent compound without the iodine substituent.
Piperidinone: Oxidized form of piperidine derivatives
Uniqueness: 1-(2-Iodophenyl)piperidine is unique due to the presence of the iodine atom at the ortho position, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its utility in specific synthetic applications and biological activities .
Propiedades
Fórmula molecular |
C11H14IN |
|---|---|
Peso molecular |
287.14 g/mol |
Nombre IUPAC |
1-(2-iodophenyl)piperidine |
InChI |
InChI=1S/C11H14IN/c12-10-6-2-3-7-11(10)13-8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-9H2 |
Clave InChI |
VTVYGSPUHFBTRN-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=CC=CC=C2I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-[1-(Pentafluorophenyl)ethane-1,1-diyl]diphenol](/img/structure/B12521755.png)

![1-[(Piperidin-3-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole](/img/structure/B12521766.png)
![tert-butyl N-[1-hydroxy-3-(2-oxopyrrolidin-3-yl)propan-2-yl]carbamate](/img/structure/B12521769.png)
![N-[3-(Trichlorosilyl)propyl]prop-2-enamide](/img/structure/B12521771.png)
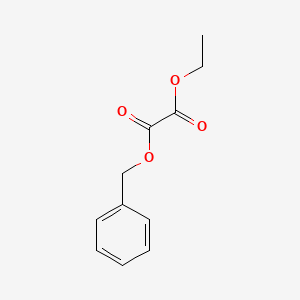
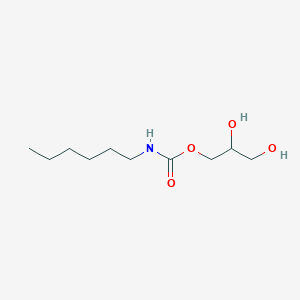
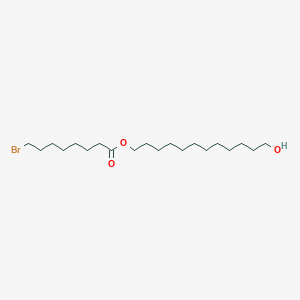

![1-(2-Bromophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12521789.png)
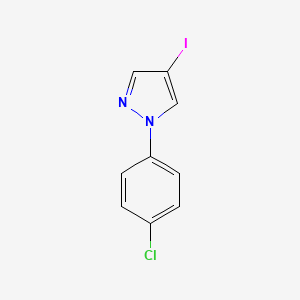
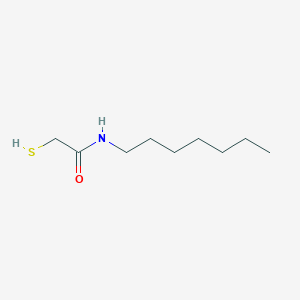
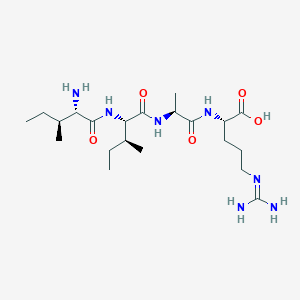
![[3-Ethenyl-3-(trifluoromethyl)undecyl]benzene](/img/structure/B12521828.png)
